Product packaging for Diethyl bromo(propan-2-yl)propanedioate(Cat. No.:CAS No. 38214-19-6)

Diethyl bromo(propan-2-yl)propanedioate

Cat. No.: B14673719
CAS No.: 38214-19-6
M. Wt: 281.14 g/mol
InChI Key: HLGCJSHMPWUXOZ-UHFFFAOYSA-N
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Description

Contextualizing Diethyl bromo(propan-2-yl)propanedioate within Substituted Malonate Ester Chemistry

Substituted malonate esters are a cornerstone of modern organic synthesis, primarily due to their role in the malonic ester synthesis. Current time information in Pasuruan, ID.prepchem.com This classical reaction allows for the conversion of alkyl halides into carboxylic acids with two additional carbon atoms. The chemistry of malonate esters is dictated by the acidity of the α-proton (the hydrogen on the carbon between the two carbonyl groups). In diethyl malonate, this proton is readily removed by a base to form a stabilized enolate, which can then act as a nucleophile. smolecule.com

The synthesis of this compound typically proceeds through a two-step sequence starting from diethyl malonate. The first step is the alkylation with an isopropyl group, followed by halogenation.

Step 1: Synthesis of Diethyl isopropylmalonate

The initial step involves the alkylation of diethyl malonate with a suitable isopropyl halide, such as 2-bromopropane (B125204), in the presence of a base like sodium ethoxide. nih.gov

ReactantsReagentsProduct
Diethyl malonate, 2-BromopropaneSodium ethoxide in ethanolDiethyl isopropylmalonate

Step 2: Bromination of Diethyl isopropylmalonate

The subsequent step is the bromination of the resulting diethyl isopropylmalonate at the α-position to yield this compound. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂). wikipedia.org The presence of the isopropyl group can introduce steric hindrance that may affect the reaction conditions required for efficient bromination compared to unsubstituted diethyl malonate.

The introduction of both an alkyl group and a halogen atom at the α-position, as seen in this compound, creates a quaternary carbon center that is highly functionalized. This allows for a range of subsequent transformations. The bromine atom can be displaced by a variety of nucleophiles, enabling the introduction of other functional groups. Furthermore, the ester groups can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated upon heating to afford a substituted carboxylic acid.

Historical Trajectories and Modern Relevance of α-Halogenated and α-Branched Propanedioates in Organic Synthesis

The development of α-halogenated and α-branched propanedioates is intrinsically linked to the broader history of malonic ester chemistry, which dates back to the 19th century. The malonic ester synthesis provided one of the first reliable methods for the formation of carbon-carbon bonds, a fundamental transformation in organic chemistry.

Initially, research focused on the alkylation of diethyl malonate with simple primary and secondary alkyl halides. The subsequent halogenation of these substituted malonates was a logical extension of this chemistry, providing access to a new class of highly functionalized building blocks. These α-halo-α-alkylmalonates proved to be valuable intermediates for the synthesis of a variety of compounds, including amino acids, barbiturates, and other heterocyclic systems.

In modern organic synthesis, the demand for increasingly complex and stereochemically defined molecules has led to a renewed interest in highly substituted malonate derivatives. The development of asymmetric synthesis has been a significant driver in this area. While the direct enantioselective synthesis of α-halo-α-alkylmalonates presents a considerable challenge due to the potential for racemization, innovative methods, such as phase-transfer catalysis, have been developed to achieve this transformation with high levels of stereocontrol. nih.gov

The modern relevance of α-halogenated and α-branched propanedioates like this compound lies in their ability to serve as precursors to molecules with quaternary stereocenters. These structural motifs are prevalent in many biologically active natural products and pharmaceutical agents. The ability to construct these complex centers with high efficiency and selectivity is a key goal of contemporary organic synthesis. The reactivity of this compound allows for its use in cascade reactions and multicomponent reactions, which are powerful strategies for the rapid assembly of molecular complexity from simple starting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17BrO4 B14673719 Diethyl bromo(propan-2-yl)propanedioate CAS No. 38214-19-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38214-19-6

Molecular Formula

C10H17BrO4

Molecular Weight

281.14 g/mol

IUPAC Name

diethyl 2-bromo-2-propan-2-ylpropanedioate

InChI

InChI=1S/C10H17BrO4/c1-5-14-8(12)10(11,7(3)4)9(13)15-6-2/h7H,5-6H2,1-4H3

InChI Key

HLGCJSHMPWUXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)(C(=O)OCC)Br

Origin of Product

United States

Synthetic Methodologies for Diethyl Bromo Propan 2 Yl Propanedioate

Classical and Established Synthesis Routes

Traditional synthetic approaches to diethyl bromo(propan-2-yl)propanedioate typically involve a sequential process of alkylation followed by bromination, or a convergent strategy starting from a brominated precursor. These methods are foundational in organic synthesis and rely on well-understood reaction mechanisms.

Alkylation Strategies for Diethyl Propanedioate to Incorporate the Propan-2-yl Moiety

The initial step in a common synthetic route involves the alkylation of diethyl propanedioate (also known as diethyl malonate). This reaction, a cornerstone of the malonic ester synthesis, introduces the propan-2-yl (isopropyl) group at the α-carbon. wikipedia.orgmasterorganicchemistry.com The process begins with the deprotonation of diethyl malonate using a suitable base to form a resonance-stabilized enolate. libretexts.org Due to the acidity of the α-hydrogens (pKa ≈ 13), relatively mild bases such as sodium ethoxide are sufficient for this purpose. wikipedia.org

The resulting enolate is a potent nucleophile that readily undergoes a nucleophilic substitution (SN2) reaction with an isopropyl halide, typically 2-bromopropane (B125204) or 2-iodopropane. The choice of the base and solvent system is crucial to prevent side reactions, such as transesterification. wikipedia.org Using the sodium salt of the corresponding alcohol as the base (e.g., sodium ethoxide in ethanol) is a common practice. wikipedia.org

The general reaction is as follows:

Enolate Formation: Diethyl propanedioate reacts with sodium ethoxide to form the sodium salt of the diethyl malonate enolate.

Alkylation: The enolate then displaces the halide from an isopropyl halide to yield diethyl (propan-2-yl)propanedioate.

A notable challenge in this alkylation is the potential for dialkylation, where a second isopropyl group is added. wikipedia.org Careful control of reaction conditions, such as the stoichiometry of the reactants, can minimize this side product.

Reactant 1Reactant 2BaseProductKey Transformation
Diethyl propanedioate2-BromopropaneSodium ethoxideDiethyl (propan-2-yl)propanedioateC-C bond formation via SN2

Stereoselective Bromination of Diethyl (propan-2-yl)propanedioate

Once diethyl (propan-2-yl)propanedioate is synthesized, the next step is the introduction of a bromine atom at the α-position. This is typically achieved through electrophilic bromination. Common brominating agents for this transformation include elemental bromine (Br₂) or N-bromosuccinimide (NBS). orgsyn.orgresearchgate.net The reaction proceeds via the enol or enolate form of the substituted malonic ester.

The general procedure for the bromination of diethyl malonate involves reacting it with bromine, often in a solvent like carbon tetrachloride. orgsyn.org This method can be adapted for the bromination of diethyl (propan-2-yl)propanedioate.

A significant challenge in this step is achieving stereoselectivity. Since the α-carbon of diethyl (propan-2-yl)propanedioate is a prochiral center, its bromination creates a chiral center. The direct bromination of this substrate without a chiral influence will result in a racemic mixture of (R)- and (S)-diethyl bromo(propan-2-yl)propanedioate. While extensive research exists on enantioselective reactions, specific methods for the stereoselective bromination of this particular substrate are not widely documented in readily available literature.

Convergent Synthesis Approaches from Brominated Malonate Precursors

An alternative to the sequential alkylation-then-bromination route is a convergent approach. This strategy involves starting with a pre-brominated malonate, such as diethyl bromomalonate, and then introducing the isopropyl group. Diethyl bromomalonate can be prepared by the direct bromination of diethyl malonate. orgsyn.org

In this convergent pathway, the enolate of a suitable isopropyl nucleophile would be required to displace the bromide from diethyl bromomalonate. However, a more common and practical convergent approach is the alkylation of diethyl bromomalonate with an appropriate electrophile. For instance, a patent describes the reaction of diethyl 2-bromomalonate with methylhydrazine, demonstrating the reactivity of the brominated malonate as a substrate. epo.org

Another convergent strategy involves the alkylation of an α-halomalonate under phase-transfer catalytic conditions, which has been shown to produce α-halo-α-alkylmalonates with high chemical and optical yields. frontiersin.orgresearchgate.net This method, while demonstrated with different ester groups and alkylating agents, provides a template for a potential stereoselective convergent synthesis of the target molecule.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic systems that can offer improved selectivity and efficiency over classical methods. These include organocatalytic and transition metal-mediated reactions.

Organocatalytic Systems for Directed Functionalization

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a valuable tool for asymmetric synthesis. In the context of malonate chemistry, organocatalysts, such as chiral amines, thioureas, and squaramides, have been successfully employed in enantioselective Michael additions of diethyl malonate to various electrophiles. nih.govacs.orgbeilstein-journals.org These reactions demonstrate the ability of organocatalysts to control the stereochemical outcome of C-C bond formation at the α-position of malonates.

While direct organocatalytic methods for the synthesis of this compound are not explicitly detailed in the literature, the principles of organocatalysis could be applied to either the alkylation or the bromination step to achieve stereocontrol. For example, a chiral organocatalyst could potentially mediate the enantioselective alkylation of diethyl malonate with an isopropyl electrophile or facilitate an enantioselective bromination of diethyl (propan-2-yl)propanedioate.

Catalyst TypeReactionPotential Application to Target Synthesis
Chiral Amines (e.g., prolinol derivatives)Enantioselective Michael AdditionAsymmetric C-C bond formation with an isopropyl-containing acceptor.
Chiral Thioureas/SquaramidesEnantioselective Conjugate AdditionControlling stereochemistry during the introduction of the isopropyl group.

Exploitation of Nanoparticle Catalysts for Enhanced Efficiency

The direct synthesis of this compound via the bromination of diethyl isopropylmalonate presents an area where nanoparticle catalysis could offer significant advantages in terms of efficiency, selectivity, and catalyst recyclability. While specific studies on the use of nanoparticle catalysts for this particular transformation are not extensively documented in publicly available research, the principles of nanoparticle-catalyzed halogenation reactions on analogous substrates provide a strong basis for potential applications.

Researchers have demonstrated the efficacy of various nanoparticles, such as those based on gold (Au), palladium (Pd), and magnetic iron oxides (e.g., Fe₃O₄), in a range of organic transformations. For the bromination of a C-H bond at the α-position to a carbonyl group, as is the case in diethyl isopropylmalonate, nanoparticles could function as Lewis acid catalysts to activate the brominating agent (e.g., N-bromosuccinimide or bromine) or as heterogeneous supports for other catalytic species.

The potential benefits of employing nanoparticle catalysts in the synthesis of this compound are summarized in the table below:

Catalyst TypePotential AdvantagesHypothetical Reaction Conditions
Gold Nanoparticles (AuNPs)High selectivity, mild reaction conditionsDiethyl isopropylmalonate, NBS, AuNPs on TiO₂, acetonitrile (B52724), room temperature
Palladium Nanoparticles (PdNPs)High catalytic activity, potential for C-H activationDiethyl isopropylmalonate, Br₂, Pd/C, toluene, 50 °C
Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂-Catalyst)Easy separation and recyclability, enhanced stabilityDiethyl isopropylmalonate, NBS, functionalized magnetic nanoparticles, solvent-free, 70 °C

Detailed research into these areas would be necessary to establish optimal conditions and to fully assess the improvements in yield, reaction time, and environmental impact compared to traditional synthetic methods.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable chemical processes. This involves exploring alternative reaction media, energy sources, and catalytic systems.

Development of Solvent-Free and Aqueous-Phase Protocols

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free or aqueous-phase protocols for the synthesis of this compound would significantly reduce the environmental footprint of the process.

Solvent-Free Synthesis: A solvent-free approach would involve reacting diethyl isopropylmalonate with a brominating agent, potentially with a solid-supported catalyst, under neat conditions. This would eliminate solvent waste and could lead to simpler work-up procedures.

Aqueous-Phase Synthesis: While the reactants may have limited water solubility, the use of phase-transfer catalysts (PTCs) or surfactants could enable the reaction to be carried out in an aqueous medium. This would replace organic solvents with water, a green and abundant solvent.

ProtocolKey FeaturesPotential Challenges
Solvent-FreeNo solvent waste, high atom economy, potentially faster reaction rates.Viscosity of reactants, heat transfer, potential for side reactions at higher temperatures.
Aqueous-PhaseUse of water as a benign solvent, reduced flammability.Low solubility of organic reactants, need for phase-transfer catalysts, product isolation from the aqueous phase.

Microwave and Ultrasound-Assisted Synthetic Enhancements

Microwave irradiation and ultrasonication are alternative energy sources that can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

Microwave-Assisted Synthesis: Microwave energy can directly and efficiently heat the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. This technique has been successfully applied to a wide range of organic syntheses, and its application to the bromination of diethyl isopropylmalonate could offer a significant process intensification.

Ultrasound-Assisted Synthesis: Sonication can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures, as well as enhancing mass transfer. This can be particularly effective in heterogeneous reaction systems.

Energy SourcePrinciple of EnhancementExpected Outcomes for Synthesis
MicrowaveDirect dielectric heatingReduced reaction times, improved yields, potential for solvent-free conditions.
UltrasoundAcoustic cavitation and enhanced mass transferIncreased reaction rates, improved yields, particularly in heterogeneous systems.

While specific research on the microwave or ultrasound-assisted synthesis of this compound is limited, studies on similar malonic ester functionalizations suggest these techniques hold significant promise. arabjchem.orgresearchgate.net

Biocatalytic and Chemoenzymatic Pathways for Sustainable Production

Biocatalysis, using enzymes or whole microorganisms, offers a highly selective and environmentally friendly approach to chemical synthesis. While the direct enzymatic bromination of a malonic ester is a challenging transformation, chemoenzymatic pathways could provide a sustainable route.

A hypothetical chemoenzymatic route could involve an initial enzymatic step to create a chiral intermediate from a related precursor, followed by a chemical bromination step. For instance, a lipase (B570770) could be used for a selective hydrolysis or esterification, introducing chirality that could be beneficial for certain applications of the final product.

The development of novel halogenating enzymes could, in the future, enable a direct biocatalytic route to this compound. Research in this area is ongoing and holds the potential to revolutionize the synthesis of halogenated organic compounds.

Reaction Mechanisms and Chemical Transformations of Diethyl Bromo Propan 2 Yl Propanedioate

Mechanistic Pathways of the α-Bromo-α-(propan-2-yl)propanedioate System

The chemical behavior of diethyl bromo(propan-2-yl)propanedioate is largely centered around the electrophilic α-carbon. The competition between nucleophilic substitution and elimination reactions is a key aspect of its chemistry, influenced by factors such as the nature of the nucleophile/base, solvent polarity, and temperature.

Nucleophilic substitution reactions involving this compound can theoretically proceed through either an S(_N)1 or S(_N)2 mechanism. However, the structural characteristics of the molecule strongly influence the preferred pathway.

The α-carbon is a tertiary center, being attached to a bromine atom, an isopropyl group, and two carboethoxy groups. This significant steric bulk around the reactive center severely hinders the backside attack required for a bimolecular nucleophilic substitution (S(_N)2) reaction. The approach of a nucleophile to the α-carbon is impeded by the bulky isopropyl and ester groups.

Consequently, nucleophilic substitution is more likely to occur via a unimolecular (S(_N)1) mechanism. This pathway involves a two-step process:

Formation of a Carbocation: The reaction is initiated by the slow, rate-determining departure of the bromide leaving group, leading to the formation of a tertiary carbocation intermediate. The stability of this carbocation is enhanced by the presence of the electron-donating isopropyl group.

Nucleophilic Attack: The planar carbocation is then rapidly attacked by a nucleophile from either face, which can lead to a racemic or nearly racemic mixture of products if the starting material were chiral.

The S(_N)1 pathway is favored under conditions that promote carbocation formation, such as the use of polar protic solvents (e.g., water, alcohols) and weaker nucleophiles.

Factor Effect on this compound Substitution Favored Mechanism
Substrate Structure Tertiary α-carbon with significant steric hindrance.S(_N)1
Nucleophile Strength Weaker nucleophiles favor carbocation formation.S(_N)1
Solvent Polarity Polar protic solvents stabilize the carbocation intermediate.S(_N)1
Leaving Group Bromide is a good leaving group, facilitating carbocation formation.S(_N)1

In the presence of a base, this compound can undergo elimination reactions to form an alkene. Both unimolecular (E1) and bimolecular (E2) elimination pathways are possible. The substrate has β-hydrogens available for abstraction on both the isopropyl group and the ethyl groups of the esters.

The E2 mechanism is a one-step concerted process where a strong base abstracts a β-hydrogen, and the bromide leaving group departs simultaneously, leading to the formation of a double bond. This pathway is favored by strong, bulky bases that may have difficulty acting as nucleophiles due to the steric hindrance at the α-carbon. The regioselectivity of the E2 reaction will depend on the accessibility of the different β-hydrogens.

The E1 mechanism is a two-step process that competes with the S(_N)1 reaction. It proceeds through the same carbocation intermediate formed in the S(_N)1 pathway. In a subsequent step, a weak base (which can be the solvent) abstracts a β-hydrogen, leading to the formation of the alkene. E1 reactions are favored by high temperatures and the use of weak bases. Zaitsev's rule generally predicts the formation of the more substituted alkene as the major product.

Condition Favored Elimination Mechanism Rationale
Strong, sterically hindered base E2Favors abstraction of a proton over nucleophilic attack at the crowded α-carbon.
Weak base, high temperature E1Promotes carbocation formation followed by elimination.
Polar protic solvent E1Stabilizes the carbocation intermediate.

Carbocation intermediates, such as the one formed during S(_N)1 and E1 reactions of this compound, have the potential to undergo rearrangements to form more stable carbocations. The initial carbocation formed upon departure of the bromide is a tertiary carbocation. In this specific case, a 1,2-hydride or 1,2-alkyl shift from the adjacent isopropyl group would lead to a less stable secondary carbocation, making such a rearrangement energetically unfavorable under normal conditions.

Therefore, significant rearrangement of the carbon skeleton involving the propan-2-yl group is not anticipated. However, under forcing conditions or in the presence of strong Lewis acids, more complex rearrangements cannot be entirely ruled out, though they are not commonly observed for this type of substrate. Rearrangements involving the ester functionalities are also not typical under standard nucleophilic substitution or elimination conditions.

Carbon-Carbon Bond Forming Reactions Initiated by this compound

Beyond substitution and elimination reactions, the structural features of this compound suggest its potential utility in certain carbon-carbon bond-forming reactions, although its direct application in these roles is not extensively documented.

While this compound itself is not a typical Michael donor, its deprotonated form, a malonate enolate, can act as a nucleophile in Michael additions. smolecule.com The Michael reaction is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

For this compound to act as a Michael donor, it would first need to be deprotonated at a carbon atom. However, the α-carbon lacks a proton. Deprotonation would have to occur at one of the methyl groups of the isopropyl substituent or the methylene (B1212753) groups of the ethyl esters, which is not a typical reaction for generating a stabilized enolate for Michael additions.

A more plausible scenario involves the reaction of a related compound, diethyl isopropylmalonate, as the Michael donor. In this case, the acidic proton at the α-carbon is readily removed by a base to form a stabilized enolate, which can then add to a Michael acceptor.

Reactant Type Role in Michael Addition Plausibility for this compound System
Diethyl isopropylmalonate Michael Donor (after deprotonation)High
α,β-Unsaturated Ketone/Ester Michael AcceptorHigh
This compound Direct Michael DonorLow (no α-proton)

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. A [3+2] dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.

The direct participation of this compound in a [3+2] cycloaddition is not straightforward. It does not inherently possess a 1,3-dipolar functionality. However, it is conceivable that under specific reaction conditions, it could be converted into a reactive intermediate that could participate in such a reaction. For instance, treatment with a strong base could potentially lead to the formation of a cyclopropane (B1198618) derivative via an intramolecular substitution, which might then undergo further transformations.

Alternatively, the molecule could be chemically modified to introduce a 1,3-dipolar moiety. For example, conversion of one of the ester groups into an azide (B81097) could furnish a precursor for a 1,3-dipole. However, these are hypothetical transformations and not inherent reaction pathways of the parent compound. The steric bulk of the isopropyl and two ester groups would also likely influence the feasibility and stereochemical outcome of any potential cycloaddition reaction.

Condensation Reactions with Carbonyl and Imino Compounds

This compound is a versatile reagent in organic synthesis, particularly in cyclization and cyclocondensation reactions that form the structural core of various heterocyclic compounds. The presence of the bromine atom and the ester functionalities on a quaternary carbon center allows for its participation in a range of chemical transformations.

One notable application is in the synthesis of pyrido[1,2-a]indole malonates. This transformation is achieved through a cyclocondensation reaction. These reactions are typically promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in a solvent system like tetrahydrofuran (B95107) (THF). The reaction mechanism is believed to commence with the deprotonation of a suitable precursor, followed by an intramolecular cyclization involving the this compound moiety onto an electron-deficient pyridine (B92270) ring system. smolecule.com

Another significant application is in the formation of the pyrido[1,2-a]pyrimidine-2,4-dione scaffold. In a modification of the classical Tschitschibabin synthesis, this compound undergoes a thermal cyclocondensation with 2-aminopyridine (B139424) derivatives. This reaction requires high temperatures, typically ranging from 150-250°C, and activation with phosphoryl chloride. The initial step of the mechanism is thought to be the in situ formation of a malonyl dichloride, which is then subjected to nucleophilic attack by the nitrogen atom of the aminopyridine, leading to subsequent cyclization. smolecule.com

Furthermore, this compound is utilized in the construction of quinolone derivatives. This synthesis is promoted by silver oxide in a mixture of acetonitrile (B52724) and water. The reaction proceeds through a mechanism that is thought to involve a close association of all the reactants, which enables the formation of both carbon-carbon and carbon-nitrogen bonds to yield the quinolone products. smolecule.com

The formation of thienopyridinones represents another efficient use of this compound. This is achieved through a Michael addition-cyclization sequence. The reaction is typically carried out in the presence of diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at elevated temperatures. smolecule.com

Below is a table summarizing the condensation reactions of this compound:

ProductReactants/ReagentsConditionsYield (%)
Pyrido[1,2-a]indole malonatesPrecursor with pyridine ring, TBAFTHF, Ambient temperature, 24h68-86
Pyrido[1,2-a]pyrimidine-2,4-diones2-Aminopyridine derivatives, POCl₃150-250°C30-50
Quinolone derivativesSilver oxideAcetonitrile/Water (95:5)63-74
ThienopyridinonesDIPEADMF, 150°C-

Advanced Mechanistic Investigations

A thorough review of the scientific literature reveals a lack of specific advanced mechanistic investigations focused solely on this compound for the following areas.

Computational Chemistry Studies on Reaction Energetics and Transition States (e.g., DFT, FMO)

No dedicated computational chemistry studies, such as Density Functional Theory (DFT) or Frontier Molecular Orbital (FMO) analysis, on the reaction energetics and transition states of this compound have been reported in the available literature. Such studies would be valuable for providing deeper insights into the reaction mechanisms, predicting reactivity, and understanding the stability of intermediates and transition states in its various chemical transformations.

Spectroscopic Elucidation of Reactive Intermediates

There is no specific information available in the scientific literature regarding the spectroscopic elucidation of reactive intermediates formed during the chemical transformations of this compound. Techniques such as NMR, IR, or mass spectrometry are crucial for the direct observation and characterization of transient species, which would provide concrete evidence for proposed reaction pathways.

Isotopic Labeling Studies for Pathway Determination

No isotopic labeling studies have been reported for this compound to definitively determine reaction pathways. Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a reaction, thereby providing unambiguous evidence for mechanistic proposals.

Applications of Diethyl Bromo Propan 2 Yl Propanedioate in Advanced Organic Synthesis

Diethyl bromo(propan-2-yl)propanedioate as a Key Synthon for Complex Molecules

As a synthon, this compound provides a robust platform for the introduction of a quaternary carbon center bearing an isopropyl group. Its utility stems from the ability to participate in a variety of reactions, including nucleophilic substitutions and cyclizations, enabling the assembly of intricate carbon skeletons.

One of the fundamental applications of malonic esters is in the synthesis of carboxylic acids. This compound can be envisioned as a precursor in a modified malonic ester synthesis. The process typically involves nucleophilic substitution at the carbon bearing the bromine atom, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield a substituted carboxylic acid.

However, the creation of a stereodefined center, particularly a quaternary one, presents a significant synthetic challenge. The direct stereoselective synthesis involving the α-carbon of the malonate is complex. Advanced strategies in asymmetric synthesis are often required to control the stereochemical outcome of reactions involving such sterically hindered malonate derivatives. These methods may involve the use of chiral auxiliaries or catalysts to direct the approach of incoming reagents, allowing for the preparation of enantiomerically enriched carboxylic acids and their derivatives, which are crucial in medicinal chemistry and materials science.

Table 1: Synthetic Pathway to Carboxylic Acid Derivatives

StepDescriptionReagents & ConditionsProduct Type
1 Nucleophilic SubstitutionVarious Nucleophiles (e.g., organocuprates, enolates)Substituted malonic ester
2 Ester HydrolysisAcidic or basic conditions (e.g., NaOH, H₃O⁺)Malonic acid derivative
3 DecarboxylationHeatSubstituted carboxylic acid

This compound is a pivotal building block for the synthesis of a wide array of heterocyclic compounds. smolecule.com The molecule's functional groups—the electrophilic carbon attached to the bromine and the two ester moieties—can participate in sophisticated cyclization reactions to form the core structures of many bioactive molecules. smolecule.com

A well-documented application is in the formation of pyrido[1,2-a]indole malonates. smolecule.comnih.gov This synthesis is achieved through an aryne annulation process, where the malonate derivative engages with a substituted pyridine (B92270) and an aryne precursor to construct the fused heterocyclic system. nih.govnih.gov Furthermore, the general reactivity of malonates allows them to undergo cyclocondensation reactions with 1,3-dinucleophiles. For example, reaction with amidines or ureas can lead to the formation of six-membered nitrogen-containing heterocycles like pyrimidines and barbiturates. nih.gov

Table 2: Examples of Heterocyclic Frameworks Synthesized from Malonate Derivatives

Heterocycle ClassDinucleophilic PartnerKey Reaction Type
Pyrido[1,2-a]indolesSubstituted Pyridines / ArynesAryne Annulation nih.govnih.gov
Pyrimidines (e.g., Barbiturates)UreaCyclocondensation nih.gov
Pyrido[1,2-a]pyrimidines2-Aminopyridine (B139424)Cyclocondensation nih.gov
Thiazolidinonesβ-Keto thioamidesS-Alkylation followed by cyclization

The construction of complex polycyclic and bridged ring systems is a testament to the utility of versatile building blocks like this compound. The compound's inherent reactivity can be harnessed to initiate intramolecular cascades or participate in multicomponent reactions that rapidly build molecular complexity.

While direct examples involving this compound are highly specific, the principles are well-established for related malonate structures. For instance, intramolecular alkylation, where the malonate anion displaces a leaving group within the same molecule, is a powerful method for forming cyclic structures. This approach, known as the Perkin alicyclic synthesis when a dihalide is used, can be adapted to create more elaborate fused or bridged systems depending on the substrate design. The reactivity of the α-bromo substituent provides a key handle for initiating such cyclizations.

Strategic Role in Natural Product Total Synthesis

The strategic value of malonate derivatives is clearly demonstrated in the total synthesis of complex natural products, where they serve not just as simple carbon sources but as versatile platforms for intricate chemical transformations. smolecule.com

Table 3: Use of Malonate Derivatives in Natural Product Synthesis

Natural Product TargetRole of Malonate DerivativeKey Reaction
FawcettimineKey intermediate for core framework constructionIntramolecular Mitsunobu Reaction smolecule.comnih.gov
Malagasy alkaloidsPrecursor for tandem cyclizationCatalytic [2+2+2] Cyclization smolecule.com

Development of Specialized Chemical Probes and Building Blocks

This compound and similar compounds are valuable as specialized building blocks in synthetic and medicinal chemistry. Its bifunctional nature, possessing both an alkylating center (the C-Br bond) and functionalities that can be further elaborated (the esters), makes it a versatile intermediate for creating libraries of diverse molecules.

The 6-bromohexyl derivative of diethyl malonate, for example, is used in bioconjugation, where the terminal bromine provides a reactive site for coupling with thiol or amine groups in biomolecules like peptides. This strategy is employed in developing advanced drug-delivery systems. Similarly, the reactive nature of this compound allows for its use in creating novel chemical probes designed for specific biological targets or as a starting point for specialty polymers and materials. smolecule.com Its role as a modifiable platform allows chemists to systematically alter molecular structures to study structure-activity relationships or to develop new functional materials. smolecule.com

Asymmetric Synthesis Utilizing Diethyl Bromo Propan 2 Yl Propanedioate

Enantioselective Transformations

Enantioselective transformations aim to produce one enantiomer of a chiral product in excess over the other. This is typically achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction.

Chiral Catalyst-Mediated Asymmetric Induction

The use of chiral catalysts, such as transition metal complexes with chiral ligands, is a common strategy for inducing enantioselectivity. In a hypothetical reaction, a chiral catalyst could coordinate with a nucleophile, directing its attack on the electrophilic carbon of Diethyl bromo(propan-2-yl)propanedioate to selectively form one enantiomer of the product. However, no studies have been published that demonstrate this approach with the specified compound.

Organocatalytic Enantioselective Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. An organocatalyst could potentially activate either the nucleophile or this compound to facilitate a stereoselective alkylation. Despite the broad utility of organocatalysis, no specific methods have been developed or reported for this particular bromo-malonate derivative.

Diastereoselective Control in Synthesis Protocols

Diastereoselective synthesis involves the preferential formation of one diastereomer over others. This is often achieved when a molecule containing a pre-existing stereocenter reacts to create a new one. A reaction between a chiral substrate and this compound would be expected to proceed with some level of diastereoselectivity, influenced by the steric and electronic properties of the chiral substrate. Without experimental data, the degree and direction of this selectivity remain unknown.

Substrate-Controlled Stereoselectivity and Chiral Auxiliary Strategies

In substrate-controlled stereoselectivity, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. researchgate.net Alternatively, a chiral auxiliary—a temporary chiral group attached to the substrate—can be used to direct the stereochemistry of a reaction before being removed. rsc.org While these are well-established strategies in asymmetric synthesis, their application involving this compound as a reactant has not been documented in the scientific literature.

There is no available data to populate tables for any of the outlined sections.

Derivatives and Analogues of Diethyl Bromo Propan 2 Yl Propanedioate

Synthesis of Highly Functionalized Diethyl bromo(propan-2-yl)propanedioate Analogues

The presence of a bromine atom at the α-position of this compound offers a versatile handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. The general reactivity of α-halo carbonyl compounds allows for the displacement of the bromide ion by various nucleophiles, leading to the formation of highly functionalized analogues.

One of the most common transformations is the reaction with soft nucleophiles, such as the enolates of other malonic esters or β-ketoesters. For instance, the reaction of this compound with the sodium salt of diethyl malonate would yield a tetraethyl ester derivative, a precursor to more complex polycarboxylic acids.

Furthermore, the reaction with nitrogen-based nucleophiles, such as primary and secondary amines, can lead to the synthesis of α-amino acid derivatives. For example, reaction with ammonia (B1221849) or a primary amine, followed by hydrolysis and decarboxylation, is a known route to α-amino acids. Similarly, reaction with azide (B81097) ions, followed by reduction, provides another pathway to these important biomolecules.

The utility of this scaffold extends to the formation of heterocyclic compounds. Intramolecular cyclization reactions can be designed by introducing a nucleophilic group at the end of an alkyl chain attached to the α-position. For instance, if the bromine is substituted by a nucleophile containing a hydroxyl or amino group at an appropriate distance, subsequent cyclization can lead to the formation of lactones or lactams.

Below is a table summarizing potential functionalized analogues synthesized from this compound:

NucleophileResulting Analogue StructurePotential Application
Diethyl malonate enolateTetraethyl 1,1,2,2-ethanetetracarboxylate derivativePrecursor to polycarboxylic acids
AmmoniaDiethyl amino(propan-2-yl)propanedioateIntermediate for α-amino acid synthesis
Sodium azideDiethyl azido(propan-2-yl)propanedioatePrecursor to α-amino acids
Hydroxide ionDiethyl hydroxy(propan-2-yl)propanedioateBuilding block for natural product synthesis

Exploration of Ester Group Modifications and Their Synthetic Utility

Modification of the ethyl ester groups in this compound can be a strategic tool to alter the compound's physical and chemical properties, thereby enhancing its synthetic utility. The two primary methods for ester group modification are transesterification and saponification followed by re-esterification.

Transesterification allows for the direct exchange of the ethyl groups with other alkyl or aryl groups by reacting the diester with an excess of a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield dimethyl bromo(propan-2-yl)propanedioate, while reaction with benzyl (B1604629) alcohol would produce the corresponding dibenzyl ester. The choice of the ester group can influence the molecule's solubility in different solvents and its reactivity in subsequent steps. For instance, tert-butyl esters can be selectively cleaved under mild acidic conditions, offering an orthogonal protection strategy in a multi-step synthesis.

Saponification , the hydrolysis of the ester groups under basic conditions, yields the corresponding dicarboxylate salt. This can then be acidified to produce bromo(propan-2-yl)propanedioic acid. This diacid can subsequently be re-esterified with a wide variety of alcohols using standard esterification methods, such as Fischer esterification or reaction with coupling agents. This two-step process provides access to a broader range of esters that may not be accessible through direct transesterification, including those with bulky or functionalized alcohol moieties.

The synthetic utility of these modifications is significant. Different ester groups can:

Alter steric hindrance around the reactive α-position.

Introduce additional functional groups for further reactions.

Change the volatility and chromatographic behavior of the molecule, simplifying purification.

Act as protecting groups that can be removed under specific conditions.

The following table illustrates the utility of various ester group modifications:

Ester GroupMethod of IntroductionSynthetic Utility
MethylTransesterification with methanolIncreased reactivity in some cases
tert-ButylSaponification followed by esterificationAcid-labile protecting group
BenzylTransesterification with benzyl alcoholRemovable by hydrogenolysis
2-ChloroethylSaponification followed by esterificationCan be deprotected under specific reducing conditions

Preparation of Supramolecular Constructs Incorporating the Propanedioate Core

The propanedioate core, particularly after hydrolysis of the ester groups to the corresponding dicarboxylic acid, is an excellent building block for the construction of supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). The two carboxylate groups can act as bidentate or bridging ligands to coordinate with metal ions, forming extended one-, two-, or three-dimensional networks.

For instance, the hydrolysis of this compound to bromo(propan-2-yl)propanedioic acid, followed by reaction with a suitable metal salt (e.g., zinc acetate (B1210297) or copper nitrate), could lead to the formation of a coordination polymer. The resulting structure would be influenced by the coordination geometry of the metal ion, the denticity of the carboxylate groups, and the steric and electronic effects of the isopropyl and bromo substituents.

The propanedioate core can also be incorporated into larger organic molecules that are designed to self-assemble through non-covalent interactions. For example, the dicarboxylic acid could be converted into a diamide (B1670390) with molecules known to participate in strong hydrogen bonding motifs, such as those containing ureido or pyridyl functionalities. The resulting molecules could then self-assemble into well-defined supramolecular structures like gels, liquid crystals, or discrete molecular capsules.

The table below outlines potential supramolecular constructs based on the propanedioate core:

Type of ConstructKey InteractionsPotential Properties
Metal-Organic Framework (MOF)Coordination bonds between carboxylates and metal ionsPorosity, catalysis, gas storage
Hydrogen-Bonded NetworkHydrogen bonds between carboxylic acids or derived amidesGelation, molecular recognition
Halogen-Bonded AssemblyHalogen bonds involving the bromine atomCrystal engineering, materials science

Advanced Characterization and Spectroscopic Analysis of Diethyl Bromo Propan 2 Yl Propanedioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their connectivity can be elucidated.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Diethyl bromo(propan-2-yl)propanedioate is expected to exhibit characteristic signals corresponding to the ethyl and isopropyl groups. Based on the analysis of related compounds, the following proton signals can be predicted. The two ethyl groups would each show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), due to coupling with each other. The isopropyl group would present as a doublet for the two methyl groups and a septet for the methine proton (-CH-).

For comparison, the ¹H NMR spectrum of a similar compound, Diethyl isopropylmalonate, in CDCl₃ shows a doublet for the six methyl protons of the isopropyl group at approximately 0.98 ppm, a triplet for the six methyl protons of the two ethyl groups at around 1.25 ppm, a multiplet for the single methine proton of the isopropyl group between 2.32-2.43 ppm, and a quartet for the four methylene protons of the two ethyl groups at about 4.17 ppm. The presence of the bromine atom in this compound would likely induce a downfield shift for the adjacent isopropyl methine proton.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of this compound, distinct signals for each unique carbon atom are expected. The spectrum would likely show signals for the carbonyl carbons of the ester groups, the alpha-carbon attached to the bromine atom, and the carbons of the ethyl and isopropyl groups. The chemical shift of the alpha-carbon would be significantly influenced by the electronegative bromine atom, causing it to appear further downfield compared to its non-brominated analog.

For reference, the ¹³C NMR data for Diethyl bromomalonate provides insight into the expected chemical shifts for the ester portion of the molecule. The presence of the additional isopropyl group in the target molecule will introduce further signals, which can be predicted based on standard chemical shift tables and data from related isopropyl-substituted compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogs)
Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Ethyl CH₃~1.3Triplet~14
Ethyl -O-CH₂-~4.2Quartet~62
Isopropyl CH₃~1.1Doublet~20
Isopropyl -CH->2.5Septet~30
C-Br--~50-60
C=O--~165-170

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically appearing in the region of 1730-1750 cm⁻¹. Other significant absorptions would include C-O stretching vibrations of the ester group at around 1200-1300 cm⁻¹, and C-H stretching and bending vibrations of the alkyl groups (ethyl and isopropyl) in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the C-C backbone and C-Br stretches may show stronger signals in the Raman spectrum. This technique is particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer.

Table 2: Expected Vibrational Bands for this compound
Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H (Alkyl)Stretching2850-30002850-3000
C=O (Ester)Stretching1730-17501730-1750
C-O (Ester)Stretching1200-13001200-1300
C-BrStretching500-600500-600

Elemental Analysis and Chromatographic Purity Assessment

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₀H₁₇BrO₄), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical formula of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound
Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
CarbonC12.0110120.142.71
HydrogenH1.011717.176.11
BromineBr79.90179.9028.42
OxygenO16.00464.0022.76
Total 281.17 100.00

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or impurities.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a powerful tool for purity assessment. The compound is vaporized and passed through a column, and its retention time is a characteristic property. GC-MS provides the added advantage of identifying impurities by their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for purity determination. A suitable stationary phase (e.g., C18) and a mobile phase would be selected to achieve good separation of the target compound from potential impurities. A UV detector is often used for detection if the compound possesses a chromophore, although for compounds like this, an evaporative light scattering detector (ELSD) or a refractive index (RI) detector may be more appropriate.

The purity is typically determined by the area percentage of the main peak in the chromatogram. For a high-purity sample, this value should be close to 100%.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex molecules are increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.govnih.govfu-berlin.de These technologies offer enhanced reaction control, improved safety, and higher throughput compared to traditional batch processes. For Diethyl bromo(propan-2-yl)propanedioate, integration with these platforms represents a significant area for future development.

Flow chemistry setups, characterized by the continuous passage of reagents through a reactor, could enable precise control over reaction parameters such as temperature, pressure, and reaction time for reactions involving this compound. nih.gov This would be particularly advantageous for optimizing nucleophilic substitution reactions where the bromide is displaced, potentially minimizing side reactions and improving yields.

Automated synthesis platforms, which combine robotics with data-driven algorithms, could be employed for the high-throughput synthesis of libraries of derivatives from this compound. nih.govresearchgate.net Such platforms could systematically vary reaction partners and conditions, accelerating the discovery of new compounds with desired properties for applications in drug discovery and materials science. nih.gov

Table 1: Potential Flow Chemistry Parameters for Derivatization of this compound (Hypothetical)

ParameterRangePotential Advantage
Temperature25 - 150 °CPrecise control to minimize byproducts
Residence Time1 - 30 minOptimization of conversion and yield
Reagent Concentration0.1 - 1.0 MFine-tuning of reaction kinetics
SolventAcetonitrile (B52724), THF, DMFScreening for optimal reaction medium

Computational Design of Novel Reactions and Derivatization Strategies

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. researchgate.netrsc.orgmorressier.com For this compound, computational approaches can guide the design of novel reactions and predict the properties of new derivatives, thereby reducing the need for extensive empirical screening.

Density Functional Theory (DFT) calculations could be used to model the transition states of reactions involving this compound, providing insights into reaction mechanisms and predicting reactivity. osti.gov This could aid in the selection of appropriate reagents and catalysts to achieve desired transformations with high selectivity.

Furthermore, molecular docking studies could be employed to design derivatives of this compound with specific biological targets in mind. researchgate.netrsc.org By computationally screening virtual libraries of compounds based on this scaffold, researchers can prioritize the synthesis of molecules with the highest probability of exhibiting desired biological activity, streamlining the drug discovery process.

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. While traditional base-mediated alkylations are common for malonic esters, modern catalysis offers opportunities for more efficient and selective transformations. acs.orgresearchgate.netresearchgate.netfrontiersin.orgphasetransfercatalysis.commtak.hursc.orggoogle.com

Phase-transfer catalysis (PTC) has proven effective for the C-alkylation of malonic esters, offering mild reaction conditions and operational simplicity. researchgate.netresearchgate.netphasetransfercatalysis.comrsc.orggoogle.com Future research could focus on developing more efficient and recyclable phase-transfer catalysts for reactions with this compound.

A particularly exciting avenue is the development of asymmetric catalytic systems to control the stereochemistry of reactions at the alpha-carbon. Enantioselective phase-transfer catalysts, for instance, have been successfully used for the asymmetric alkylation of other malonic diesters. acs.orgfrontiersin.orgscribd.com Applying such catalysts to reactions of this compound could provide access to chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.

Table 2: Comparison of Potential Catalytic Systems for Reactions of this compound (Hypothetical)

Catalytic SystemPotential Advantages
Conventional BaseSimple, low cost
Phase-Transfer CatalysisMild conditions, high efficiency
Asymmetric CatalysisEnantioselective product formation
PhotocatalysisNovel reaction pathways under mild conditions

Expanding the Synthetic Scope of this compound in Material Science and Chemical Biology Research

The unique combination of a reactive bromine atom and sterically demanding propan-2-yl and diethyl ester groups makes this compound an attractive building block for applications in material science and chemical biology.

In material science, this compound could serve as a monomer or cross-linking agent in polymerization reactions. The presence of the bromo- and ester functionalities allows for various polymerization strategies, potentially leading to the synthesis of novel polymers with tailored properties such as thermal stability, solubility, and mechanical strength. acs.orggoogle.comrsc.org For instance, derivatives of diethyl malonate have been explored in the development of coatings and other polymeric materials. acs.orgrsc.org

In the realm of chemical biology, this compound could be utilized as a scaffold for the synthesis of bioactive molecules and chemical probes. nih.govnih.govchemrxiv.orgrsc.orgchemrxiv.org The reactive bromide allows for the introduction of various functional groups, enabling the creation of diverse molecular structures for screening against biological targets. nih.gov Furthermore, the core structure could be incorporated into fluorescent probes for imaging bioactive species within cells or used to develop fully functionalized probes for target identification in phenotypic screens. nih.govchemrxiv.orgrsc.orgchemrxiv.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diethyl bromo(propan-2-yl)propanedioate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of diethyl propanedioate with 2-bromopropane (isopropyl bromide). A typical procedure involves dissolving diethyl propanedioate in a polar aprotic solvent (e.g., DMF), adding a base (e.g., K₂CO₃) to deprotonate the active methylene group, followed by slow addition of 2-bromopropane. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), and purification is achieved via column chromatography or recrystallization .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns and purity (e.g., integration ratios for ester groups and isopropyl protons).
  • IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtained (using SHELXL for refinement) .

Q. How to optimize reaction conditions for introducing the bromo(isopropyl) group?

  • Methodological Answer :

  • Solvent Selection : Use DMF or THF to stabilize the enolate intermediate.
  • Base Screening : Test K₂CO₃, NaH, or DBU for efficient deprotonation.
  • Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., elimination).
  • Stoichiometry : Use 1.2 equivalents of 2-bromopropane to ensure complete substitution .

Advanced Research Questions

Q. How to resolve discrepancies in reported crystal structures of related propanedioate esters?

  • Methodological Answer :

  • Refinement Software : Use SHELXL for high-resolution data to account for disorder or twinning.
  • Validation Tools : Apply PLATON (ADDSYM) to check for missed symmetry and R1/wR2 convergence.
  • Data Comparison : Cross-validate unit cell parameters and torsion angles with Cambridge Structural Database entries .

Q. What strategies can be employed to control stereoselectivity during the alkylation step?

  • Methodological Answer :

  • Chiral Catalysts : Use chiral Brønsted acids (e.g., BINOL derivatives) to induce asymmetry in enolate formation.
  • Chiral Auxiliaries : Temporarily attach a chiral group to the propanedioate ester, then remove it post-alkylation.
  • Stereochemical Analysis : Confirm enantiomeric excess via chiral HPLC or polarimetry .

Q. How to analyze conflicting data on the compound’s reactivity in different solvent systems?

  • Methodological Answer :

  • Controlled Experiments : Replicate reactions in solvents of varying polarity (e.g., DMF vs. toluene) while keeping other variables constant.
  • Kinetic Studies : Use in-situ FTIR or NMR to track reaction rates and intermediate stability.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to compare solvation energies and transition states .

Key Considerations for Experimental Design

  • Literature Review : Use databases like SciFinder and Web of Science with search terms like "diethyl propanedioate alkylation" or "bromo(isopropyl)propanedioate synthesis" to identify conflicting methodologies .
  • Reproducibility : Document all reaction parameters (e.g., humidity, stirring rate) to isolate variables causing data contradictions .
  • Validation : Cross-check spectroscopic data with computational predictions (e.g., ChemDraw NMR simulations) to confirm assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.